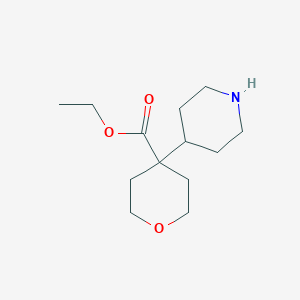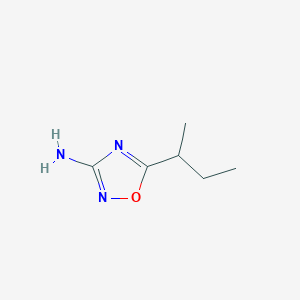
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as DPC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC belongs to the class of chromene-based compounds, which have been reported to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to induce oxidative stress and activate various signaling pathways involved in cell death.
Biochemical and Physiological Effects:
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also been reported to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a promising compound for cancer research due to its potent cytotoxic activity and ability to induce apoptosis. However, its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. Additionally, N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been reported to exhibit some toxicity towards normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One potential avenue is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore the use of N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in other disease models, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 4-phenyl-1-prop-2-enoylpiperidine-4-carboxylic acid with 4-hydroxycoumarin in the presence of a base such as triethylamine. The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization to form the chromene ring. The resulting product is then purified by column chromatography to obtain N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in high yield and purity.
Scientific Research Applications
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been reported to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-22(27)26-15-13-24(14-16-26,18-8-4-3-5-9-18)23(28)25-20-12-17-29-21-11-7-6-10-19(20)21/h2-11,20H,1,12-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQOBQDJTWXUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCOC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-2H-chromen-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2447639.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2447641.png)


![(4E)-17-Bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2447646.png)
![3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2447647.png)
![1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one](/img/structure/B2447648.png)

![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2447651.png)
![N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide](/img/structure/B2447652.png)
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2447654.png)
